
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine, also known as MMDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MMDB belongs to the class of morpholine derivatives and has been found to exhibit unique biological properties, which make it an attractive molecule for scientific investigations.
Wirkmechanismus
The mechanism of action of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has been found to bind to the active site of these enzymes and proteins, thereby preventing their activity.
Biochemical and Physiological Effects:
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and reduce inflammation. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has also been found to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has several advantages for laboratory experiments. It is relatively easy to synthesize, and its biological properties make it a promising molecule for scientific investigations. However, there are also some limitations to its use in laboratory experiments. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine is a relatively new compound, and more research is needed to fully understand its mechanism of action and its potential applications.
Zukünftige Richtungen
There are several future directions for research on 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine. One potential area of investigation is the development of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine-based drugs for the treatment of cancer and other diseases. Another area of research could be the investigation of the neuroprotective effects of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine and its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine and its potential applications in various research fields.
Synthesemethoden
The synthesis of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine involves the reaction of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylphenol with morpholine in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, which results in the formation of 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine as the final product. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has been found to exhibit a range of biological activities, which make it a promising molecule for scientific investigations. It has been shown to possess antifungal, antibacterial, and anticancer properties. 4-(4-methoxy-3-methylbenzyl)-2,6-dimethylmorpholine has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
4-[(4-methoxy-3-methylphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11-7-14(5-6-15(11)17-4)10-16-8-12(2)18-13(3)9-16/h5-7,12-13H,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRYQGYLYYWQMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-3-methylbenzyl)-2,6-dimethylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

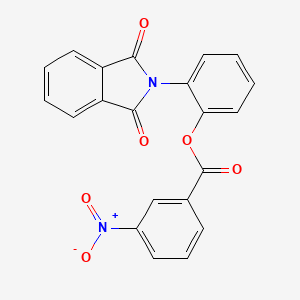
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5187519.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5187524.png)
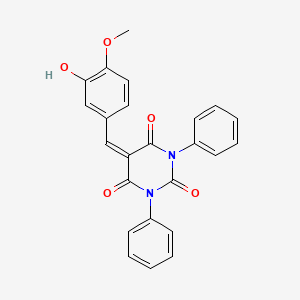

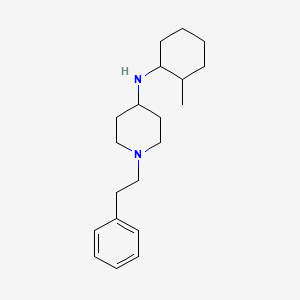

![N-(3-chlorophenyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B5187552.png)
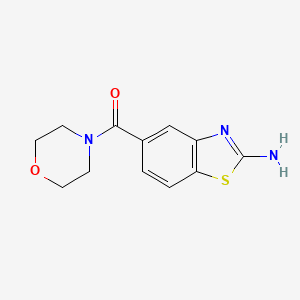
![N-(3-methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5187561.png)
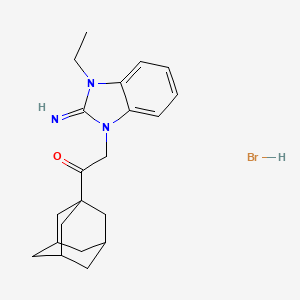
![N-[2-(4-propylphenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5187566.png)

![2-{[7-(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5187576.png)